molecular formula C22H19N3O2S B611085 4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 1673556-40-5

4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B611085
M. Wt: 389.47
InChI Key: BHOBUXPHKZSABC-UHFFFAOYSA-N
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Description

“2-Amino-6-methoxybenzothiazole” is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones . A new benzothiazole azo dye [(E)-1-((6-methoxybenzo[d]thiazole-2-yl)diazenyl)naphthalene-2,6-diol] (also known as “BAN”) has been synthesized and used as a chemosensor for the rapid and selective detection of mercury(II) ions in water .


Synthesis Analysis

“2-Amino-6-methoxybenzothiazole” is used as a building block in the syntheses of novel series of Schiff bases and 4-thiazolidinones . It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole .


Molecular Structure Analysis

The molecular formula of “2-Amino-6-methoxybenzothiazole” is C8H8N2OS .


Chemical Reactions Analysis

The pink colored chemosensor BAN turns blue when reacted with mercury(II) ions due to the formation of a 2:1 coordination complex .


Physical And Chemical Properties Analysis

“2-Amino-6-methoxybenzothiazole” is described as an off-white to tan-colored powder .

Scientific Research Applications

Anticancer Activity

4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has shown potential in anticancer research. A study explored the synthesis of similar benzamide derivatives, evaluating their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds demonstrated moderate to excellent anticancer activity, outperforming reference drugs in some cases (Ravinaik et al., 2021).

Antimicrobial Properties

Research indicates significant antimicrobial properties associated with related benzamide compounds. The synthesis of thiazole derivatives, including those resembling the molecular structure of the subject compound, revealed potent antimicrobial activities against various bacterial and fungal strains (Bikobo et al., 2017).

Photodynamic Therapy Applications

Certain benzamide derivatives have been synthesized for potential use in photodynamic therapy, particularly for cancer treatment. Their photochemical properties make them suitable as photosensitizers, playing a crucial role in this therapeutic approach (Pişkin et al., 2020).

Neuroprotective Activity

Benzamide derivatives, like the compound , have shown promise in neuroprotective research. For instance, certain compounds demonstrated efficacy in ameliorating Alzheimer’s Disease symptoms, suggesting potential therapeutic applications in neurodegenerative diseases (Lee et al., 2018).

Safety And Hazards

“2-Amino-6-methoxybenzothiazole” may be sensitive to exposure to light and is incompatible with strong oxidizers .

Future Directions

The BAN chemosensor offers a sensitive, and rapid tool for the detection of mercury(II) in water. In addition, the BAN–Hg(II) complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such cysetine, homocysteine and glutathione in biology research and pharmaceutical/food industries .

properties

IUPAC Name

4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14/h2-13,20H,23H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOBUXPHKZSABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
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4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
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4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Reactant of Route 6
4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

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